molecular formula C14H9F3O3 B6407122 2-Hydroxy-4-(3-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261773-03-8

2-Hydroxy-4-(3-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6407122
CAS RN: 1261773-03-8
M. Wt: 282.21 g/mol
InChI Key: KYAKDCSUERMZEB-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(3-trifluoromethylphenyl)benzoic acid, commonly referred to as 2-H-4-TFPBA, is a synthetic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 109-111 °C. It is soluble in most organic solvents and has a molecular weight of 254.24 g/mol. It is a versatile compound that can be used in a variety of experiments and has been used in various fields of research, including organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

2-H-4-TFPBA has a wide range of applications in scientific research. It has been used in organic chemistry as a reagent for the synthesis of various organic compounds. It has also been used in biochemistry to study the structure and function of proteins and other biomolecules, as well as to study the interactions between proteins and other molecules. In pharmacology, 2-H-4-TFPBA has been used to study the effects of drugs on the human body and to develop new drugs.

Mechanism of Action

2-H-4-TFPBA is thought to act as a competitive inhibitor of enzymes. It binds to the active site of the enzyme, preventing the substrate from binding and thus preventing the enzyme from catalyzing the reaction. This inhibition can be reversible or irreversible, depending on the concentration of the inhibitor and the concentration of the substrate.
Biochemical and Physiological Effects
2-H-4-TFPBA has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in metabolism, such as cytochrome P450 enzymes. It has also been shown to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids. In vivo studies have shown that 2-H-4-TFPBA can inhibit the growth of cancer cells, as well as reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

2-H-4-TFPBA has several advantages for laboratory experiments. It is a relatively stable compound, with a long shelf life, and it is relatively easy to synthesize. It is also relatively non-toxic, which makes it a safer choice for laboratory experiments. However, it is important to note that the compound is not water-soluble and can be difficult to dissolve in aqueous solutions.

Future Directions

The use of 2-H-4-TFPBA in scientific research is an active area of research and there are many potential future directions. One potential future direction is the development of new methods for synthesizing the compound. Another potential future direction is the development of new applications for the compound, such as in drug discovery and development. Additionally, further research into the biochemical and physiological effects of the compound could lead to new therapeutic applications. Finally, further research into the mechanism of action of the compound could lead to the development of new inhibitors of enzymes.

Synthesis Methods

2-H-4-TFPBA can be synthesized in a two-step process. First, the precursor compound 2-chloro-4-(3-trifluoromethylphenyl)benzoic acid is synthesized from the reaction of 4-(3-trifluoromethylphenyl)benzoic acid and thionyl chloride. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction is typically performed in a sealed tube. The second step involves the reduction of the 2-chloro-4-(3-trifluoromethylphenyl)benzoic acid to the desired 2-H-4-TFPBA product. This is typically performed using a reducing agent, such as sodium borohydride, in an aqueous solution.

properties

IUPAC Name

2-hydroxy-4-[3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)10-3-1-2-8(6-10)9-4-5-11(13(19)20)12(18)7-9/h1-7,18H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAKDCSUERMZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691144
Record name 3-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261773-03-8
Record name 3-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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